molecular formula C10H9ClO2S B095415 3,4-dihydronaphthalene-2-sulfonyl Chloride CAS No. 17070-56-3

3,4-dihydronaphthalene-2-sulfonyl Chloride

Cat. No. B095415
CAS RN: 17070-56-3
M. Wt: 228.7 g/mol
InChI Key: XFOWQBUKLCPMED-UHFFFAOYSA-N
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Description

3,4-Dihydronaphthalene-2-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various sulfonylated naphthalene derivatives. These derivatives are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 3,4-dihydronaphthalene derivatives has been achieved through several innovative methods. A visible-light-catalyzed sulfonylation/arylation of carbon-carbon σ-bond with sulfonyl chlorides has been developed to synthesize 3-sulfonylated 1,2-dihydronaphthalenes . Another method involves the visible-light-mediated difunctionalization of vinylcyclopropanes with sulfonyl chlorides to produce 1-sulfonylmethyl-substituted 3,4-dihydronaphthalenes . Additionally, silver-promoted oxidative sulfonylation and ring-expansion of vinylcyclopropanes with sodium sulfinates have been established to construct 1-sulfonylmethylated 3,4-dihydronaphthalenes . These methods highlight the versatility and efficiency of synthesizing sulfonylated naphthalene derivatives.

Molecular Structure Analysis

The molecular structure of 3,4-dihydronaphthalene-2-sulfonyl chloride derivatives is characterized by the presence of a sulfonyl group attached to the naphthalene ring system. The synthesis methods mentioned often involve radical pathways, including sulfonyl radical formation, radical addition, ring-opening, and intramolecular cyclization . These reactions result in the formation of complex structures with sulfonyl groups in various positions on the naphthalene framework.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives typically include radical processes such as sulfonylation, arylation, and carbon-carbon bond cleavage . The insertion of sulfur dioxide to form 2-cyanoalkylsulfonated 3,4-dihydronaphthalenes has also been reported, showcasing the ability to introduce additional functional groups into the naphthalene ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydronaphthalene-2-sulfonyl chloride derivatives are influenced by the sulfonyl group and the overall structure of the naphthalene ring system. These compounds are typically synthesized under mild conditions and can be modified to enhance their biological activity . For instance, tetrahydronaphthalene-sulfonamide derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating the potential for these compounds to be used as antimicrobial agents .

Scientific Research Applications

  • Visible-Light-Mediated Synthesis : Visible-light-mediated difunctionalization of vinylcyclopropanes using sulfonyl chlorides, including 3,4-dihydronaphthalene-2-sulfonyl Chloride, has been developed for the synthesis of 1-sulfonylmethyl-3,4-dihydronaphthalenes. This process, involving a radical pathway, offers advantages such as mild conditions and the use of eco-friendly energy (Wang et al., 2019).

  • Synthesis of Sulfonylated Dihydronaphthalenes : Another study describes a visible-light-catalyzed sulfonylation/arylation of carbon-carbon σ-bonds with sulfonyl chlorides to synthesize 3-sulfonylated 1,2-dihydronaphthalenes. This strategy provides a simple route for difunctionalization of C-C bonds with an aromatic carbon and a sulfonyl radical (Liu et al., 2019).

  • Anticancer Applications : 1,4-Naphthoquinones, derived from dihydronaphthalene sulfonamides, have been used in synthesizing pharmaceutically active agents. Some of these compounds have shown potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

  • Antimicrobial Agents : Tetrahydronaphthalene-sulfonamide derivatives, synthesized using 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, have shown promising in vitro antimicrobial activities against various pathogenic strains, highlighting their potential as antimicrobial agents (Mohamed et al., 2021).

  • Photoredox-Catalyzed Synthesis : Visible-light photoredox-catalyzed dual carbon-carbon bond cleavage of methylenecyclopropanes and cycloketone oximes for the synthesis of 2-cyanoalkylsulfonated 3,4-dihydronaphthalenes has been established, involving a radical pathway and sulfur dioxide insertion (Liu et al., 2020).

  • Estrogen Receptor Binding : A study on the synthesis of [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, a methanesulfonic acid salt, demonstrated its potent antiestrogenic activity, with high binding affinity to rat uterine cytosol estrogen receptors (Jones et al., 1979).

properties

IUPAC Name

3,4-dihydronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOWQBUKLCPMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C21)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406922
Record name 3,4-dihydronaphthalene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydronaphthalene-2-sulfonyl Chloride

CAS RN

17070-56-3
Record name 3,4-dihydronaphthalene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydronaphthalene-2-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VL Mykhalchuk, VS Yarmolchuk… - European Journal of …, 2018 - Wiley Online Library
[3+2] Cycloaddition reactions of vinyl sulfonyl fluorides with an in‐situ generated nonstabilized azomethine ylide is described for the first time. The resulting pyrrolidine‐3‐sulfonyl …

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